molecular formula C13H17BrO9 B151256 Acetobromo-alpha-D-glucuronic acid methyl ester CAS No. 21085-72-3

Acetobromo-alpha-D-glucuronic acid methyl ester

Cat. No.: B151256
CAS No.: 21085-72-3
M. Wt: 397.17 g/mol
InChI Key: GWTNLHGTLIBHHZ-SVNGYHJRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Acetobromo-alpha-D-glucuronic acid methyl ester can be synthesized through the acetylation of alpha-D-glucuronic acid methyl ester followed by bromination. The reaction typically involves the use of acetic anhydride and a brominating agent such as hydrobromic acid . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Biological Activity

Acetobromo-alpha-D-glucuronic acid methyl ester (ABGME), a derivative of glucuronic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of ABGME, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₇BrO₉
  • Molecular Weight : 397.17 g/mol
  • CAS Number : 21085-72-3
  • Appearance : White to light gray crystalline powder
  • Melting Point : 104 °C to 108 °C
  • Purity : ≥95% (GC)

ABGME is synthesized through the bromination of glucuronic acid derivatives. The compound acts as a glycosyl donor in various glycosylation reactions, facilitating the formation of glycosidic bonds in carbohydrate chemistry. Its reactivity is attributed to the bromine atom, which can be replaced by nucleophiles in substitution reactions, making it a valuable intermediate for synthesizing complex carbohydrates and glycosides.

Reaction Scheme

The synthesis typically involves:

  • Bromination of glucuronic acid derivatives.
  • Purification through chromatography techniques.

Biological Activities

ABGME exhibits several biological activities that are significant for pharmaceutical applications:

  • Anticancer Activity : Research indicates that ABGME can enhance the efficacy of certain anticancer drugs by modifying their pharmacokinetics through glucuronidation processes. For instance, it has been used to synthesize HMR1098-S-glucuronide methyl ester, a K-ATP-blocking agent with potential therapeutic effects in cancer treatment .
  • Enzyme Inhibition : ABGME has been studied for its ability to inhibit specific enzymes involved in drug metabolism, thereby affecting the bioavailability and efficacy of co-administered drugs. This property is particularly relevant in polypharmacy scenarios where drug interactions are a concern.

Case Studies

  • Study on Glucuronidation :
    A study published in MedChemComm explored the use of ABGME as a glucuronidation reagent for various substrates. The results demonstrated that ABGME effectively facilitated the formation of glucuronides with high yields, showcasing its utility in drug development .
  • Pharmacokinetic Studies :
    In a pharmacokinetic study involving ABGME, blood samples were analyzed post-injection to assess the compound's metabolism and clearance rates. The study revealed that ABGME significantly altered the pharmacokinetics of certain drugs, leading to increased plasma concentrations and prolonged effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityEnhances efficacy of anticancer drugs via glucuronidation
Enzyme InhibitionInhibits enzymes involved in drug metabolism
Glycosylation ReagentFacilitates formation of glycosidic bonds

Table 2: Physical Properties of ABGME

PropertyValue
Molecular FormulaC₁₃H₁₇BrO₉
Molecular Weight397.17 g/mol
Melting Point104 °C - 108 °C
Purity≥95% (GC)

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8-,9-,10+,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTNLHGTLIBHHZ-SVNGYHJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)Br)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260289
Record name Acetobromo-α-D-glucuronic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21085-72-3
Record name Acetobromo-α-D-glucuronic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21085-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021085723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetobromo-α-D-glucuronic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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